Edetate calcium disodium, also known as calcium disodium edetate, is a chelating agent primarily used in medical applications to treat heavy metal poisoning, particularly lead poisoning. This compound binds to metal ions, facilitating their excretion from the body. The chemical formula for edetate calcium disodium is , and it exists as a hydrated salt in various forms.
Edetate calcium disodium is derived from ethylenediaminetetraacetic acid (EDTA), a synthetic amino acid that was first synthesized in the 1930s. It is classified as a chelating agent due to its ability to form stable complexes with metal ions. In clinical settings, it is categorized under antidotes for heavy metal toxicity and is often utilized in conjunction with other treatments for enhanced efficacy .
The synthesis of edetate calcium disodium typically involves the reaction of ethylenediaminetetraacetic acid disodium salt with a calcium source, such as calcium hydroxide or calcium carbonate. The general procedure includes:
This method ensures the formation of a pure product suitable for pharmaceutical applications.
The molecular structure of edetate calcium disodium features a central calcium ion coordinated by two disodium ethylenediaminetetraacetate ligands. The structural formula can be represented as follows:
Key data points include:
Edetate calcium disodium primarily participates in complexation reactions where it binds to metal ions, forming stable chelates. For example, in the presence of lead ions, the reaction can be represented as:
This reaction illustrates how lead ions are effectively sequestered from biological systems, promoting their excretion via renal pathways . The stability constants of these complexes are crucial for understanding their efficacy in chelation therapy.
The mechanism by which edetate calcium disodium operates involves the formation of stable complexes with divalent and trivalent metal ions. Upon administration, the compound circulates in the bloodstream, where it encounters toxic metals such as lead or mercury. The chelation process involves:
This process not only aids in removing toxic metals but also helps restore normal physiological functions disrupted by heavy metal exposure.
Edetate calcium disodium exhibits several notable physical and chemical properties:
These properties are critical for its application in clinical settings, ensuring safety and effectiveness during treatment.
Edetate calcium disodium has several important applications:
The development of ethylenediaminetetraacetic acid (EDTA) derivatives began with the foundational synthesis of EDTA by Ferdinand Münz in 1935 [4]. Early research focused on its metal-binding properties, leading to the creation of calcium disodium edetate (CaNa₂EDTA) as a stabilized salt to mitigate the severe hypocalcemia risks associated with disodium EDTA. Initial studies in the 1950s explored urinary excretion profiles, demonstrating that intravenous administration significantly increased the elimination of lead (5-fold), aluminum (5-fold), and zinc (15-fold) in healthy volunteers [1]. This established CaNa₂EDTA’s role as a selective chelator for divalent and trivalent cations. By the 1960s, researchers documented its efficacy in mobilizing tissue-bound metals, particularly lead deposited in bone, which became the basis for its first clinical applications in heavy metal poisoning [1] [4].
Table 1: Key Historical Milestones in EDTA Chelation Chemistry
Year | Development | Significance |
---|---|---|
1935 | Synthesis of EDTA by Ferdinand Münz | Foundation for chelator design |
1950s | Characterization of urinary metal excretion | Demonstrated 5-15x increase in lead, aluminum, zinc elimination [1] |
1960s | Differentiation of CaNa₂EDTA vs. Na₂EDTA | Addressed hypocalcemia risks; enabled safer use |
The U.S. FDA approved Calcium Disodium Versenate (edetate calcium disodium injection) under NDA 008922, specifically endorsing it for lead poisoning and lead encephalopathy [2]. In a pivotal 2023 determination, the FDA confirmed this product was not withdrawn for safety or effectiveness reasons, allowing continued approval of generic versions under Section 505(j) of the FD&C Act [2]. This contrasts sharply with global regulatory stances:
Table 2: Global Regulatory Status of Key EDTA Compounds
Compound | U.S. FDA Status | International Status | Primary Approved Use |
---|---|---|---|
Calcium Disodium EDTA | Approved (NDA 008922) [2] | Approved (WHO, EU) | Lead poisoning |
Sodium Iron EDTA | Not approved for food | Approved in >50 countries [5] | Food iron fortification |
Disodium EDTA | Restricted (hypercalcemia/digoxin toxicity) | Limited approvals | Industrial/Diagnostic |
Originally developed for acute lead toxicity, CaNa₂EDTA’s indications expanded to include subclinical lead exposure management. The CDC recommends its challenge test for children with blood lead levels of 25–44 µg/dL to guide chelation decisions [1]. This reflects a shift toward preventive public health applications. Controversially, CaNa₂EDTA has been co-opted for off-label uses:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7